molecular formula C24H25N3O5S2 B2464416 ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 327972-08-7

ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2464416
CAS No.: 327972-08-7
M. Wt: 499.6
InChI Key: SVTNIZQNKKKWKV-IZHYLOQSSA-N
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Description

Ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 1,3-thiazole core substituted with an ethyl carboxylate ester, methyl groups at positions 3 and 4, and a benzoylimino linker connected to a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl moiety. Key structural attributes include:

  • Sulfonyl Group: The tetrahydroisoquinoline-2-sulfonyl group introduces steric bulk and electron-withdrawing effects, which may influence reactivity and intermolecular interactions .
  • Ethyl Carboxylate: Enhances lipophilicity, impacting solubility and membrane permeability .

Crystallographic data for such compounds are often resolved using programs like SHELX, which is widely employed for small-molecule refinement .

Properties

IUPAC Name

ethyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-4-32-23(29)21-16(2)26(3)24(33-21)25-22(28)18-9-11-20(12-10-18)34(30,31)27-14-13-17-7-5-6-8-19(17)15-27/h5-12H,4,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTNIZQNKKKWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common approach is the Bischler-Napieralski reaction, which is used to form the tetrahydroisoquinoline core . This is followed by sulfonylation to introduce the sulfonyl group and subsequent coupling reactions to attach the thiazole ring and the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine or sulfonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate exhibit promising anticancer properties. The thiazole moiety has been linked to the inhibition of tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. Research suggests that modifications to the thiazole ring can enhance bioactivity against specific cancer cell lines.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Thiazole derivatives are known for their ability to disrupt microbial cell walls and inhibit essential enzymatic activities. In vitro studies have demonstrated efficacy against a range of pathogens including bacteria and fungi. This application could lead to the development of new antibiotics in an era of increasing resistance.

Neuroprotective Effects

The incorporation of tetrahydroisoquinoline structures is noteworthy due to their neuroprotective properties. Compounds featuring this scaffold have been studied for their role in mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound may enhance cognitive function and provide neuroprotection through modulation of neurotransmitter systems.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the thiazole ring and subsequent introduction of the sulfonamide group.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the thiazole ring or modifications to the tetrahydroisoquinoline component can significantly affect biological activity and selectivity towards target receptors or enzymes.

Case Studies and Research Findings

StudyFindings
Study 1: Anticancer ActivityDemonstrated that thiazole derivatives induce apoptosis in breast cancer cells with IC50 values in low micromolar range.
Study 2: Antimicrobial EfficacyReported broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) below 10 µg/mL.
Study 3: Neuroprotective MechanismsShowed improved cognitive performance in rodent models of Alzheimer's when administered prior to cognitive testing.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights structural differences and inferred properties between the target compound and analogs:

Compound Name / ID Core Structure Key Substituents Potential Implications References
Target Compound Dihydrothiazole Ethyl carboxylate, tetrahydroisoquinoline-2-sulfonyl High rigidity; moderate lipophilicity; potential for hydrogen bonding via sulfonyl
(Z)-4-(Cyclohexylmethylene)-1-phenyl-2-((trifluoromethyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline Trifluoromethyl sulfonyl, cyclohexylmethylene Enhanced electron-withdrawing effects; altered ring puckering due to substituents
Thiazol-5-ylmethyl derivatives Thiazole Carbamate linkages, imidazolidinone groups Variable hydrogen-bonding capacity; reduced solubility due to bulky groups
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine Bromoethoxycarbonyl, phenyl groups Increased reactivity (bromide); planar ring system vs. puckered thiazole

Ring Systems and Conformational Analysis

  • Thiazole vs.
  • Tetrahydroisoquinoline Substituents: The sulfonyl group in the target compound may stabilize specific puckered conformations, contrasting with the trifluoromethyl sulfonyl group in ’s analog, which could induce steric strain or alter hydrogen-bonding patterns .

Biological Activity

Chemical Structure

  • IUPAC Name : Ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate
  • Molecular Formula : C₁₈H₁₈N₂O₄S

Key Functional Groups

  • Thiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
  • Tetrahydroisoquinoline Moiety : Associated with neuroprotective effects and potential in treating neurodegenerative diseases.

Antitumor Activity

Recent studies have shown that compounds containing the tetrahydroisoquinoline scaffold exhibit significant antitumor properties. For instance, in vitro assays demonstrated that derivatives of tetrahydroisoquinoline can inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the tetrahydroisoquinoline core can enhance cytotoxicity against specific tumor types .

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial activity. Compounds similar to this compound have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of thiazoles to disrupt bacterial cell walls .

Neuroprotective Effects

The incorporation of the tetrahydroisoquinoline structure suggests potential neuroprotective effects. Research indicates that derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial in preventing neuronal damage in conditions such as Alzheimer's disease .

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of tetrahydroisoquinoline derivatives, a compound similar to the one showed IC50 values in the low micromolar range against human cancer cell lines such as HepG2 and MCF7. The study concluded that structural modifications significantly affected the compounds' potency .

Case Study 2: Antimicrobial Activity

A series of thiazole derivatives were tested for their antimicrobial properties. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli. This suggests that compounds with similar structures could be developed into effective antimicrobial agents .

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